molecular formula C9H16O2 B1344708 3,4-Dimethylcyclohexane-1-carboxylic acid CAS No. 681448-23-7

3,4-Dimethylcyclohexane-1-carboxylic acid

Cat. No. B1344708
M. Wt: 156.22 g/mol
InChI Key: HQZRFFDOIJVEFB-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclohexane-1-carboxylic acid (DMCHA) is an organic compound that belongs to the class of cyclohexane carboxylic acids. It is a colorless crystalline solid that has been widely used in scientific research due to its unique properties. DMCHA is known to exhibit a number of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

Scientific Research Applications

Synthesis and Biological Studies

Research has demonstrated the synthesis of complex molecules using derivatives of cyclohexane compounds. For example, bis(thiadiazole/triazole) compounds were synthesized starting from 5,5-Dimethylcyclohexane-1,3-dione, further reacting under ultrasound conditions to yield compounds with significant antibacterial activities against Gram-positive bacteria. This study showcases the potential of cyclohexane derivatives in the development of new antibacterial agents (Dabholkar & Ansari, 2008).

Catalysis and Synthesis

Cyclohexane derivatives have been used as catalysts or key reactants in the synthesis of complex organic molecules. For instance, Pyridinium-1-sulfonic acid-2-carboxylic acid chloride was synthesized and applied as a novel and efficient catalyst for the preparation of hexahydroquinolines under mild and solvent-free conditions. This highlights the role of cyclohexane derivatives in facilitating organic reactions, enhancing yields, and contributing to green chemistry by minimizing solvent use (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Organic Synthesis Techniques

Cyclohexane derivatives have facilitated the development of new organic synthesis techniques. A study detailed the Cu(I)-catalyzed intramolecular O-vinylation of carboxylic acids with vinyl bromides, leading to the synthesis of five- and six-membered enol lactones. This process exemplifies how cyclohexane derivatives can be instrumental in creating efficient pathways for producing cyclic compounds (Sun et al., 2009).

Material Science and Dye Applications

In material science, 7-(Diethylamino)-coumarin-3-carboxylic acid, a compound related to cyclohexane carboxylic acids, has been investigated for its optoelectronic properties and potential in various applications such as laser dyes and fluorescent labels. This research provides insight into the molecular aggregation behavior of the dye and its implications for use in technology and biomedicine (Liu et al., 2014).

properties

IUPAC Name

3,4-dimethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZRFFDOIJVEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylcyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, W Zhang, T Wen, H Miao, W Hu, H Liu… - European Journal of …, 2023 - Elsevier
Multiple myeloma (MM), the second most common hematological malignancy, is a disease characterized by a clonal expansion of malignant plasma cells that accumulate in the bone …
Number of citations: 5 www.sciencedirect.com

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